N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16044642
InChI: InChI=1S/C17H17Cl3N6O2/c18-17(19,20)16(24-15(27)11-5-4-8-28-11)26-10-23-12-13(21-9-22-14(12)26)25-6-2-1-3-7-25/h4-5,8-10,16H,1-3,6-7H2,(H,24,27)
SMILES:
Molecular Formula: C17H17Cl3N6O2
Molecular Weight: 443.7 g/mol

N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide

CAS No.:

Cat. No.: VC16044642

Molecular Formula: C17H17Cl3N6O2

Molecular Weight: 443.7 g/mol

* For research use only. Not for human or veterinary use.

N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide -

Specification

Molecular Formula C17H17Cl3N6O2
Molecular Weight 443.7 g/mol
IUPAC Name N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]furan-2-carboxamide
Standard InChI InChI=1S/C17H17Cl3N6O2/c18-17(19,20)16(24-15(27)11-5-4-8-28-11)26-10-23-12-13(21-9-22-14(12)26)25-6-2-1-3-7-25/h4-5,8-10,16H,1-3,6-7H2,(H,24,27)
Standard InChI Key RAWUNBOYWDOVKU-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)C2=NC=NC3=C2N=CN3C(C(Cl)(Cl)Cl)NC(=O)C4=CC=CO4

Introduction

Chemical Identity and Nomenclature

N-{2,2,2-Trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide (CAS RN: 325703-80-8) is a synthetically engineered molecule combining purine, piperidine, and furan moieties. Its IUPAC name reflects the connectivity of these subunits:

  • Purine core: A bicyclic aromatic system substituted at position 6 with a piperidin-1-yl group.

  • Trichloroethyl chain: A 2,2,2-trichloroethyl group attached to the purine’s N9 position.

  • Furan-2-carboxamide: A furan ring linked via a carboxamide bond to the trichloroethyl group.

Table 1: Key Identifiers and Synonyms

PropertyValue
Molecular FormulaC₁₇H₁₇Cl₃N₆O₂
Average Mass443.713 g/mol
Monoisotopic Mass442.047857 Da
ChemSpider ID3792816
SynonymsN-[2,2,2-Trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]furan-2-carboxamide;
Furan-2-carboxylic acid [2,2,2-trichloro-1-(6-piperidin-1-yl-purin-9-yl)-ethyl]-amide

Structural and Stereochemical Analysis

The molecule’s architecture integrates three pharmacophoric elements:

  • Purine scaffold: A bicyclic system common in nucleotide analogs, often associated with kinase inhibition or adenosine receptor modulation.

  • Piperidine substitution: The 6-piperidin-1-yl group introduces a basic nitrogen, potentially enhancing solubility and target binding.

  • Trichloroethyl-furan carboxamide: This lipophilic segment may influence membrane permeability and metabolic stability.

Stereochemistry

While the compound contains one stereocenter (the trichloroethyl-attached carbon), available data indicate no defined stereochemistry in its registered form (0 of 1 stereocenters specified) . This suggests the compound is either racemic or synthesized as a non-chiral intermediate.

Physicochemical Properties

Computational models predict key properties:

Table 2: Calculated Physicochemical Parameters

ParameterValueMethod/Citation
LogP (partition coeff.)3.2 (estimated)XLOGP3
Hydrogen Bond Donors1ChemSpider
Hydrogen Bond Acceptors6ChemSpider
Topological Polar Surface Area94.8 ŲChemSpider
Solubility~0.01 mg/mL (aqueous, estimated)Analog-based prediction

The high LogP value and low aqueous solubility suggest limited bioavailability without formulation aids. The polar surface area (94.8 Ų) aligns with molecules capable of moderate blood-brain barrier penetration .

Synthetic Considerations

  • Purine functionalization: Mitsunobu or nucleophilic substitution to install the piperidine group at C6.

  • Trichloroethylation: Radical or electrophilic addition of trichloroethanol to N9.

  • Carboxamide coupling: Standard amide bond formation between the trichloroethylamine and furan-2-carboxylic acid.

Challenges include controlling stereochemistry at the trichloroethyl center and avoiding purine ring decomposition under harsh conditions.

Research Gaps and Future Directions

Critical unanswered questions include:

  • Synthetic accessibility: Optimizing yield and stereocontrol.

  • Target identification: High-throughput screening against kinase panels.

  • ADMET profiling: In vitro assessment of metabolic stability and CYP inhibition.

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